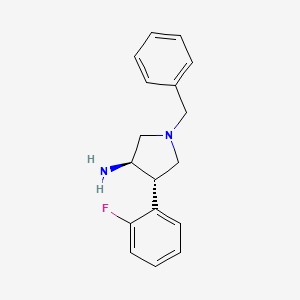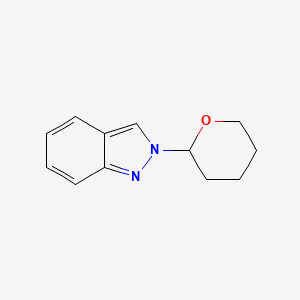![molecular formula C24H22ClNO4 B14122415 (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid CAS No. 1034025-63-2](/img/structure/B14122415.png)
(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Intermediate: The initial step involves the reaction of 3-chlorobenzyl alcohol with a suitable acylating agent to form the corresponding benzamide.
Etherification: The benzamide intermediate is then subjected to etherification with 2-methylphenol under basic conditions to form the ether linkage.
Acylation: The resulting compound undergoes acylation with acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)propanoic acid
- 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)butanoic acid
Uniqueness
2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1034025-63-2 |
|---|---|
Molecular Formula |
C24H22ClNO4 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-[4-[[5-[(3-chlorophenyl)methoxy]-2-methylbenzoyl]amino]-3-methylphenyl]acetic acid |
InChI |
InChI=1S/C24H22ClNO4/c1-15-6-8-20(30-14-18-4-3-5-19(25)11-18)13-21(15)24(29)26-22-9-7-17(10-16(22)2)12-23(27)28/h3-11,13H,12,14H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
IKSUABKMJZDCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)C(=O)NC3=C(C=C(C=C3)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14122340.png)
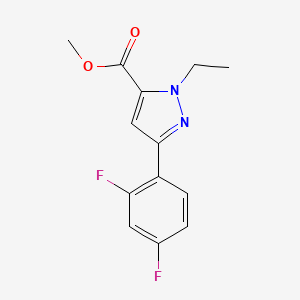
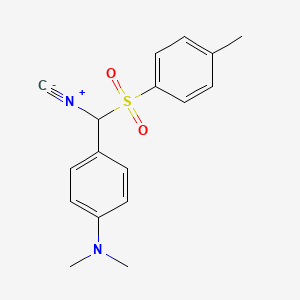
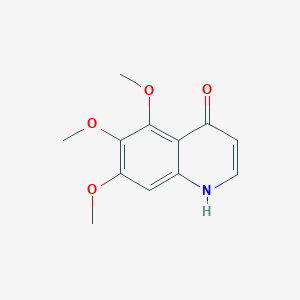
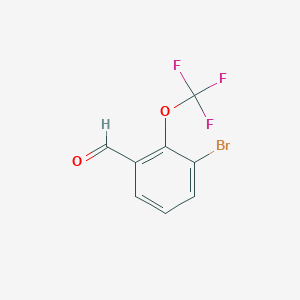

![1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14122385.png)
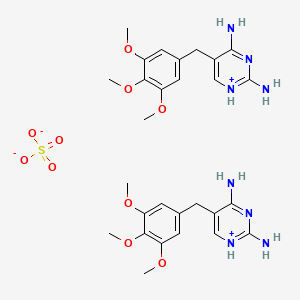
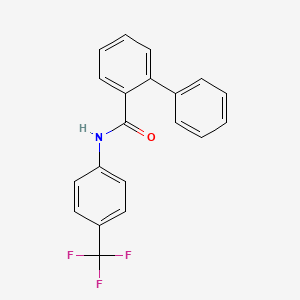
![(3S,5R,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14122397.png)
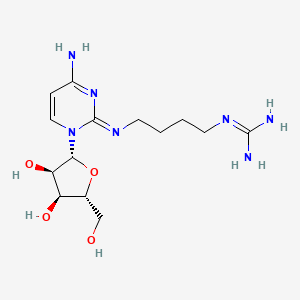
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14122406.png)
